ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC14808421
Molecular Formula: C17H16FN3O3S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN3O3S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C17H16FN3O3S/c1-2-24-16(23)8-13-10-25-17(19-13)20-15(22)9-21-6-5-11-3-4-12(18)7-14(11)21/h3-7,10H,2,8-9H2,1H3,(H,19,20,22) |
| Standard InChI Key | RANCMPQTOBWBLH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Introduction
Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that incorporates several functional groups, including an indole moiety, a thiazole ring, and an acetate functional group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indole structure is particularly notable, as indoles are known for their diverse pharmacological properties.
Chemical Formula and Molecular Weight
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Molecular Formula:
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Molecular Weight: Approximately 329.35 g/mol
Key Features
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Indole Moiety: Known for its diverse pharmacological properties.
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Thiazole Ring: Contributes to the compound's heterocyclic nature and potential biological activity.
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Acetate Group: Classifies the compound as an ester, influencing its chemical behavior.
Synonyms and Identifiers
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CAS Number: 1081121-86-9
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InChI and InChIKey: Not specifically listed for this compound in the available sources.
Synthesis and Chemical Reactions
The synthesis of ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves several key steps that modify existing indole and thiazole derivatives. The compound can undergo various chemical reactions, such as hydrolysis under acidic or basic conditions, which are essential for understanding its stability and reactivity.
Reaction Conditions
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Temperature Control: Important for optimizing reaction yields.
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Catalysts and Solvents: Often required to ensure selectivity and efficiency in chemical transformations.
Biological Activities and Potential Applications
Research suggests that compounds with similar structures to ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibit significant biological activities, including potential anticancer effects. The compound's unique structure allows for diverse interactions with biological targets, enhancing its potential applications in medicinal chemistry.
Potential Applications
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Medicinal Chemistry: Especially in the development of drugs targeting cancer cells and pathogens.
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Pharmacological Properties: The indole moiety contributes to diverse pharmacological activities.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Ethyl 2-(6-chloroindolyl)acetate | Indole derivative with an acetate group | Chlorine substitution may enhance lipophilicity |
| Methyl 2-(6-fluoroindolyl)acetate | Similar structure with methyl instead of ethyl | Potentially different solubility and reactivity |
| 2-(6-Fluoroindolyl)-thiazolidinone | Contains both indole and thiazolidine rings | May exhibit distinct biological properties due to thiazolidinone |
Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of both indole and thiazole functionalities along with an acetate group, allowing for diverse interactions with biological targets.
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